

Preventing Instillagel-induced artifacts in electrophysiological recordings

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Instillagel**
Cat. No.: **B1245426**

[Get Quote](#)

Technical Support Center: Instillagel-Induced Artifacts

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify, prevent, and resolve electrophysiological recording artifacts caused by **Instillagel** contamination.

Frequently Asked Questions (FAQs)

Q1: What is **Instillagel** and why should it be avoided in electrophysiology research?

A1: **Instillagel** is a sterile, water-soluble gel that contains a local anesthetic, antiseptics, and preservatives.^{[1][2]} It is primarily designed for clinical applications such as catheterization to provide lubrication, local anesthesia, and reduce the risk of infection.^{[3][4]} It is not intended for use in research-grade electrophysiological recordings. Its active ingredients are pharmacologically active and can severely interfere with neuronal signaling, leading to significant and misleading artifacts.

Q2: What are the specific components in **Instillagel** that cause recording artifacts?

A2: **Instillagel** contains several active ingredients that directly interfere with ion channels and neuronal excitability. The primary components of concern are:

- Lidocaine Hydrochloride: A potent local anesthetic that blocks voltage-gated sodium channels, which is its primary mechanism of action.[\[5\]](#)[\[6\]](#) It also inhibits other channels, including HCN and acid-sensing ion channels (ASICs), alters membrane potential, and can suppress synaptic transmission.[\[5\]](#)[\[7\]](#)[\[8\]](#)
- Chlorhexidine Gluconate: An antiseptic that has been shown to affect compound nerve action potentials.[\[9\]](#)
- Methyl & Propyl Hydroxybenzoate (Parabens): These preservatives can inhibit voltage-gated Ca^{2+} and K^+ currents and modulate ligand-gated channels.[\[10\]](#)

Q3: What do artifacts from **Instillagel** contamination look like?

A3: The artifacts can be diverse and may mimic genuine physiological effects, making them particularly problematic. Based on the known actions of its components, contamination may result in:

- Reduced Action Potential Amplitude: Due to the sodium channel blocking effects of lidocaine.[\[7\]](#)
- Decreased Firing Frequency: Lidocaine can suppress burst firing and reduce the frequency of action potentials.[\[7\]](#)
- Shifts in Resting Membrane Potential: Lidocaine has been shown to cause both depolarization and hyperpolarization depending on the neuronal type and conditions.[\[6\]](#)[\[7\]](#)
- Altered Synaptic Transmission: Lidocaine can inhibit excitatory postsynaptic potentials (EPSPs).[\[8\]](#)
- Changes in Input Resistance: Contamination can lead to an increase in membrane resistance.[\[7\]](#)
- Baseline Instability: Similar to other chemical contaminations, **Instillagel** can cause slow baseline drift.[\[11\]](#)

Q4: How can I confirm if my recordings are affected by **Instillagel** contamination?

A4: Differentiating **Instillagel** artifacts from other issues can be challenging. A key indicator is a widespread, unexplainable suppression of activity or a shift in baseline parameters across multiple recording channels that cannot be attributed to experimental manipulation. If you suspect contamination, the most definitive test is to perform a recording in a known clean setup (using fresh solutions, and thoroughly cleaned or new electrodes and glassware) and compare the results. If the issues disappear, contamination of the previous setup is the likely cause.

Q5: What are safe alternatives to **Instillagel** for lubricating probes or electrodes?

A5: For applications requiring lubrication, it is critical to use substances that are electrophysiologically inert. The safest option is to use the extracellular recording solution itself or a simple, sterile saline solution (0.9% NaCl). If a gel is absolutely necessary, a plain, water-soluble lubricant without any active ingredients (anesthetics, antiseptics) should be used. Always test a new lubricant on a non-critical preparation to ensure it does not produce artifacts before using it in key experiments.

Data Summary

Table 1: Composition of **Instillagel**

Component	Function	Potential Electrophysiological Impact
Lidocaine Hydrochloride	Local Anesthetic	Blocks Na ⁺ channels, inhibits HCN and ASIC channels, alters membrane potential.[5] [6][7]
Chlorhexidine Gluconate	Antiseptic	Can affect compound nerve action potentials.[9]
Methyl & Propyl Hydroxybenzoate	Preservatives	Inhibit Ca ²⁺ and K ⁺ channels, modulate ligand-gated channels.[10]
Propylene Glycol	Vehicle	May cause skin irritation but is generally considered electrophysiologically inert at low concentrations.[1][3]
Hydroxyethylcellulose	Gelling Agent	Generally considered inert.

Table 2: Summary of Quantitative Effects of Instillagel's Active Components

Component	Preparation	Concentration	Observed Effect	Citation
Lidocaine	Rat Spinal Substantia Gelatinosa Neurons	600 μ M	Shifted HCN channel half-activation potential by -5.2 mV.	[7]
Lidocaine	Rat Spinal Substantia Gelatinosa Neurons	100-1000 μ M	Decreased action potential firing frequency.	[7]
Lidocaine	Mouse Cortical Neurons	0.3 mM - 30 mM	Reversible, dose-dependent inhibition of ASIC currents (IC50 = 11.79 mM).	[5]
Methyl p-hydroxybenzoate	Rat PC12 Cells	300 μ M	Inhibited Ba ²⁺ current through Ca ²⁺ channels and suppressed K ⁺ current.	[10]
Butyl p-hydroxybenzoate	Rat PC12 Cells	300 μ M	Inhibited Ba ²⁺ current through Ca ²⁺ channels and abolished acetylcholine-activated current.	[10]

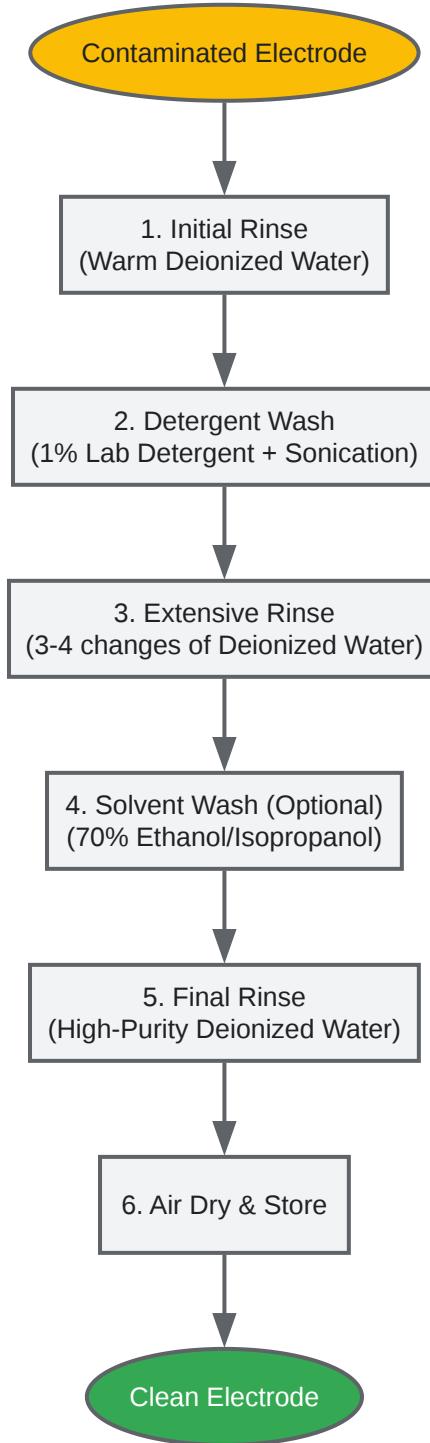
Troubleshooting Guides & Experimental Protocols

Troubleshooting Workflow for Suspected Contamination

This guide provides a logical workflow to identify and resolve issues arising from suspected **Instillagel** contamination.

[Click to download full resolution via product page](#)

Caption: A decision-making workflow for troubleshooting recording artifacts.

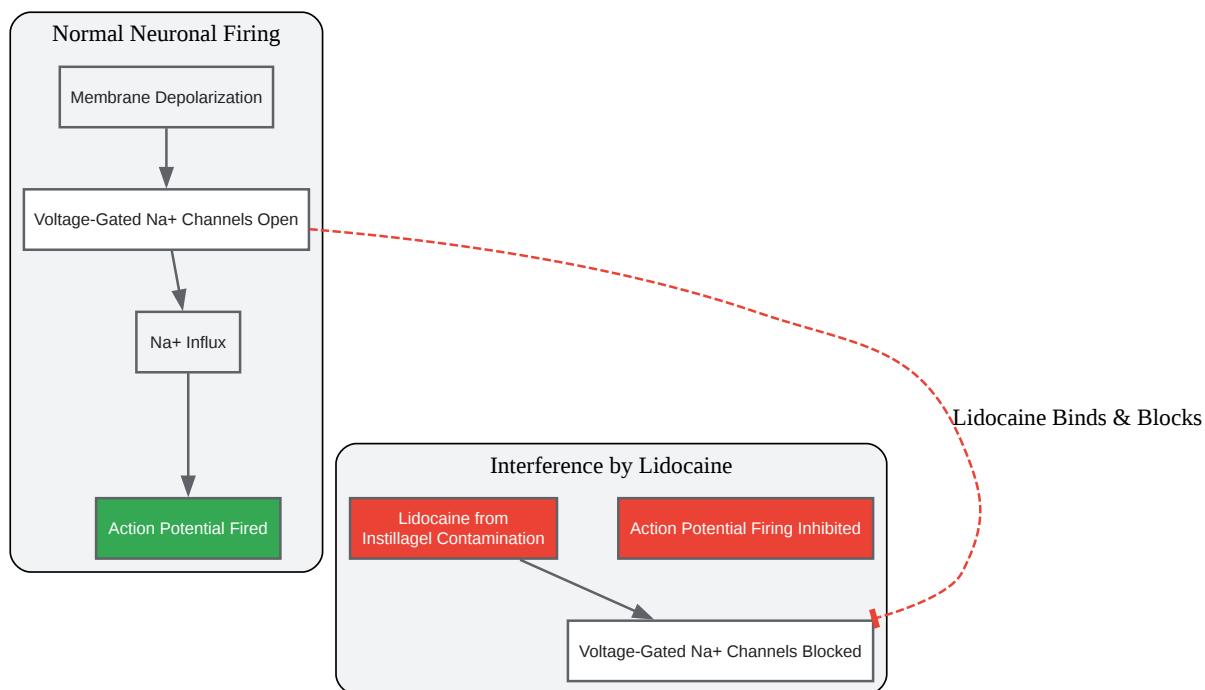

Experimental Protocol: Electrode Decontamination from Viscous Gel Contamination

This protocol details the steps to thoroughly clean electrophysiology electrodes suspected of being contaminated with **Instillagel** or other viscous substances.

- Initial Rinse:
 - Immediately after removing the electrode from the bath, thoroughly rinse it by agitating it in a beaker of warm deionized water. This removes the bulk of the gel.[12]
- Detergent Wash:
 - Prepare a 1% solution of a laboratory-grade detergent (e.g., Alconox) or enzymatic cleaner in warm water.
 - Immerse the electrode tip in the detergent solution and sonicate in an ultrasonic bath for 5-10 minutes.[12] For electrodes that cannot be sonicated, gently agitate them in the solution.
 - Use a very soft brush (such as a camel-hair brush) to gently clean the electrode surface and holder, removing any visible residue.[13]
- Extensive Rinsing:
 - Rinse the electrode thoroughly with deionized water to remove all traces of detergent. This may require rinsing in 3-4 separate changes of deionized water.
- Solvent Wash (for stubborn residue):
 - If residue persists, wash the electrode with 70% ethanol or isopropanol.[12] Immerse the tip for 1-2 minutes and then rinse again extensively with deionized water. Caution: Ensure that the solvent is compatible with the electrode materials and housing.
- Final Rinse & Drying:
 - Perform a final rinse in high-purity, filtered deionized water.

- Allow the electrode to air dry completely before storage or reuse. Ensure it is stored in a clean, dust-free container.[14]

Visualizing the Decontamination Workflow



[Click to download full resolution via product page](#)

Caption: Experimental workflow for electrode decontamination.

Signaling Pathway Interference by Lidocaine

Lidocaine, the primary anesthetic in **Instillagel**, disrupts normal neuronal function primarily by blocking voltage-gated sodium channels, which prevents the generation of action potentials.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. assets.hpra.ie [assets.hpra.ie]
- 2. clinimed.co.uk [clinimed.co.uk]
- 3. clinimed.co.uk [clinimed.co.uk]
- 4. Instillagel: an anaesthetic antiseptic gel for use in catheterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Acid Sensing Ion Channel Currents by Lidocaine in Cultured Mouse Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lidocaine increases intracellular sodium concentration through voltage-dependent sodium channels in an identified lymnaea neuron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lidocaine Inhibits HCN Currents in Rat Spinal Substantia Gelatinosa Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effect of lidocaine on cholinergic neurotransmission in an identified reconstructed synapse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of chlorhexidine on compound nerve action potentials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Modulation by alkyl p-hydroxybenzoates of voltage- and ligand-gated channels in peripheral neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. btxonline.com [btxonline.com]
- 13. cadwell.com [cadwell.com]
- 14. biopac.com [biopac.com]
- To cite this document: BenchChem. [Preventing Instillagel-induced artifacts in electrophysiological recordings]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1245426#preventing-instillagel-induced-artifacts-in-electrophysiological-recordings>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com